5-bromo-4,6-difluoro-1H-indole
Overview
Description
5-Bromo-4,6-difluoro-1H-indole: is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound has a molecular formula of C8H4BrF2N and a molecular weight of 232.03 g/mol . The presence of bromine and fluorine atoms in the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Bromo-4,6-difluoro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-Bromo-4,6-difluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions . For instance, the compound may inhibit the activity of kinases involved in signal transduction pathways, thereby modulating cellular responses to external stimuli. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4,6-difluoro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method includes the use of N-bromosuccinimide (NBS) for bromination and selectfluor for fluorination. The reaction conditions often involve:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalysts: Lewis acids like aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxo-indole derivatives and reduction to form hydro-indole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Sulfuric acid, nitric acid, and halogens.
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated indoles, nitro-indoles.
Nucleophilic Substitution: Amino-indoles, alkoxy-indoles.
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4,6-difluoro-1H-indole is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors in various diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 5-Bromo-1H-indole
- 4,6-Difluoro-1H-indole
- 5-Fluoro-1H-indole
Comparison: 5-Bromo-4,6-difluoro-1H-indole is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCUDABSXTYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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